![molecular formula C22H21F2N5O B2675911 2,6-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922836-11-1](/img/structure/B2675911.png)
2,6-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Description
2,6-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Antifungal and Antibacterial Activities
This compound has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against various fungi such as Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds have also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .
FtsZ Allosteric Inhibition
The 2,6-difluorobenzamide motif is important for FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and its inhibition can lead to anti-bacterial effects. The presence of the fluorine atoms in this compound is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ .
Interaction with Succinate Dehydrogenase (SDH)
Molecular docking simulation has demonstrated that this compound forms hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH) . This interaction provides a possible explanation for the mechanism of action between the target compounds and SDH .
Synthesis of High-Performance Polymers
Although not directly related to the compound , similar difluorobenzamide compounds have been used as versatile building blocks for the synthesis of various polymers, including polyimides. These high-performance polymers possess excellent thermal stability, mechanical strength, and chemical resistance, finding applications in various fields, including aerospace, electronics, and automotive industries.
Conformational Analysis
The molecule conformation of similar compounds severely affects its physical and chemical characteristics . Although not directly related to the compound , this highlights the importance of studying the conformation of such compounds for understanding their properties and potential applications.
properties
IUPAC Name |
2,6-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-28-11-13-29(14-12-28)20-10-9-19(26-27-20)15-5-7-16(8-6-15)25-22(30)21-17(23)3-2-4-18(21)24/h2-10H,11-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQURVGYQNHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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